molecular formula C9H11ClO3S B13260075 3-Methoxy-2,5-dimethylbenzene-1-sulfonyl chloride

3-Methoxy-2,5-dimethylbenzene-1-sulfonyl chloride

Cat. No.: B13260075
M. Wt: 234.70 g/mol
InChI Key: FBPRZMKASYDDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2,5-dimethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C₉H₁₁ClO₃S. It is a derivative of benzene, featuring a sulfonyl chloride group attached to the benzene ring along with methoxy and dimethyl substituents. This compound is of interest in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2,5-dimethylbenzene-1-sulfonyl chloride typically involves the sulfonation of 3-Methoxy-2,5-dimethylbenzene followed by chlorination. The process can be summarized as follows:

    Sulfonation: 3-Methoxy-2,5-dimethylbenzene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

    Chlorination: The resulting sulfonic acid derivative is then reacted with thionyl chloride or phosphorus pentachloride to replace the hydroxyl group with a chlorine atom, forming the sulfonyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,5-dimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The methoxy and dimethyl groups activate the benzene ring towards electrophilic substitution reactions.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine, nitric acid, or sulfuric acid can be used under controlled conditions to introduce additional substituents on the benzene ring.

    Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, and alcohols are commonly used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include brominated, nitrated, or sulfonated derivatives of the original compound.

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Scientific Research Applications

3-Methoxy-2,5-dimethylbenzene-1-sulfonyl chloride is utilized in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of sulfonamide-based drugs and other therapeutic agents.

    Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

    Chemical Biology: The compound is used to modify biomolecules and study their interactions and functions.

Mechanism of Action

The mechanism of action of 3-Methoxy-2,5-dimethylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. The methoxy and dimethyl groups influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride
  • 2-Methoxy-4,5-dimethylbenzene-1-sulfonyl chloride

Uniqueness

3-Methoxy-2,5-dimethylbenzene-1-sulfonyl chloride is unique due to the specific positioning of the methoxy and dimethyl groups on the benzene ring, which affects its reactivity and the types of reactions it can undergo. The presence of the sulfonyl chloride group makes it a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C9H11ClO3S

Molecular Weight

234.70 g/mol

IUPAC Name

3-methoxy-2,5-dimethylbenzenesulfonyl chloride

InChI

InChI=1S/C9H11ClO3S/c1-6-4-8(13-3)7(2)9(5-6)14(10,11)12/h4-5H,1-3H3

InChI Key

FBPRZMKASYDDKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)Cl)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.